(NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride
Overview
Description
(NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a valuable substance in research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride typically involves the reaction of 4-fluoroaniline with methyl isobutyl ketone, followed by the introduction of hydroxylamine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include nitroso compounds from oxidation, amines from reduction, and substituted phenyl derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor and its effects on cellular pathways.
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-fluorophenylhydrazine hydrochloride
- 4-fluoroaniline
- Hydroxylamine hydrochloride
Uniqueness
Compared to similar compounds, (NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride stands out due to its dual functional groups, which confer unique reactivity and versatility. Its ability to undergo multiple types of chemical reactions and its applications across various scientific fields highlight its distinctiveness.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2.ClH/c1-10(2,13-15)9(12-14)7-3-5-8(11)6-4-7;/h3-6,13-15H,1-2H3;1H/b12-9-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJBEERRRBTBAB-MWMYENNMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=NO)C1=CC=C(C=C1)F)NO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C(=N\O)/C1=CC=C(C=C1)F)NO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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